REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6](Br)[CH:7]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.O>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:9][C:3]1[C:2]([NH2:1])=[CH:7][C:6]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:5][N:4]=1 |f:5.6.7.8.9|
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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NC=1C(=NC=C(C1)Br)Cl
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Name
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Quantity
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1.3 mL
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Type
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reactant
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Smiles
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N1CCOCC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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0.36 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed by nitrogen
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Type
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ADDITION
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Details
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To this mixture was added 1.0M lithium bis(trimethylsilyl)amide in THF (25 mL) dropwise
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Type
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CUSTOM
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Details
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the resulting reaction
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Type
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TEMPERATURE
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Details
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the reaction was cooled to rt
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Type
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EXTRACTION
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Details
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After extracting twice with EtOAc and twice with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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After filtration and concentration
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Type
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CUSTOM
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Details
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the residue was purified on basic alumina (0-20% EtOAc in hexanes)
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Reaction Time |
2.5 h |
Name
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Type
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product
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Smiles
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ClC1=NC=C(C=C1N)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |